molecular formula C18H15N3O6S B11418007 3-[(Acetyloxy)methyl]-7-{[(3-cyanophenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(Acetyloxy)methyl]-7-{[(3-cyanophenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11418007
M. Wt: 401.4 g/mol
InChI Key: SERGWHIGYVHAOQ-UHFFFAOYSA-N
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Description

3-[(Acetyloxy)methyl]-7-{[(3-cyanophenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Acetyloxy)methyl]-7-{[(3-cyanophenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid involves multiple steps, starting from simple organic moleculesCommon reagents used in these reactions include acetic anhydride, cyanobenzoyl chloride, and thiol derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical research .

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. It has shown promise in preclinical studies for treating various diseases, including bacterial infections and cancer .

Industry

Industrially, the compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 3-[(Acetyloxy)methyl]-7-{[(3-cyanophenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes and inhibits their activity, disrupting essential biochemical pathways. This inhibition can lead to the suppression of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Acetyloxy)methyl]-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • (6R,7R)-3-Acetoxymethyl-7α-[®-2-(5-carboxy-1H-imidazol-4-ylcarbonylamino)-2-phenylacetylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Uniqueness

What sets 3-[(Acetyloxy)methyl]-7-{[(3-cyanophenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart from similar compounds is its specific functional groups and their arrangement. The presence of the acetyloxy and cyanophenyl groups provides unique reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H15N3O6S

Molecular Weight

401.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[(3-cyanobenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H15N3O6S/c1-9(22)27-7-12-8-28-17-13(16(24)21(17)14(12)18(25)26)20-15(23)11-4-2-3-10(5-11)6-19/h2-5,13,17H,7-8H2,1H3,(H,20,23)(H,25,26)

InChI Key

SERGWHIGYVHAOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC=CC(=C3)C#N)SC1)C(=O)O

Origin of Product

United States

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